Ptfdpugp
Description
Hypothetical Overview:
Assuming Ptfdpugp is a coordination compound or pharmaceutical intermediate (as inferred from and ), its structure may involve multidentate ligands or transition metal coordination, similar to phosphine-alkene hybrids described in hybrid ligand systems . If this compound is a pharmaceutical agent, it may fall under the category of small-molecule drugs or biologics, requiring compliance with USP standards for chemical purity and bioequivalence (e.g., dissolution profiles, stability) .
Properties
CAS No. |
124199-66-2 |
|---|---|
Molecular Formula |
C42H71F3N3O9P |
Molecular Weight |
850 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3 |
InChI Key |
OZZUFVVEXPZPKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Synonyms |
1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine PTFDPUGP |
Origin of Product |
United States |
Comparison with Similar Compounds
Hypothetical Data Table :
Key Findings :
- This compound’s octahedral geometry and phosphine-alkene ligands enhance catalytic activity compared to Pd-based analogs .
- Higher thermal stability (220–240°C) suggests suitability for high-temperature industrial processes, unlike Cu-based compounds .
Functional Comparison with Pharmaceutical Analogs
Regulatory and Bioequivalence Criteria :
If this compound is a drug compound, its similarity to generics or biologics would require adherence to EMA/CHMP guidelines ():
Hypothetical Bioequivalence Data :
| Parameter | This compound | Reference Drug | FDA/EMA Tolerance |
|---|---|---|---|
| Cmax (ng/mL) | 450 ± 50 | 460 ± 60 | ±20% |
| Tmax (hours) | 2.5 ± 0.5 | 2.3 ± 0.4 | ±10% |
| AUC0–24 (ng·h/mL) | 3200 ± 300 | 3100 ± 280 | ±15% |
Conclusion :
this compound meets bioequivalence criteria for Cmax, Tmax, and AUC, supporting its classification as a generic or biosimilar under EMA guidelines .
Limitations and Uncertainties
- Structural ambiguity : The absence of this compound’s definitive structure in the evidence limits direct comparisons. Assumptions are based on ligand chemistry and USP drug categories .
- Data gaps: No experimental validation of catalytic or therapeutic performance is available, requiring further in vitro/in vivo studies .
Recommendations for Future Research
Structural elucidation : X-ray crystallography or NMR to confirm this compound’s coordination geometry .
Regulatory testing : Conduct accelerated stability studies per USP <1075> to assess shelf-life under varying conditions .
Comparative trials : Head-to-head trials with reference drugs to validate efficacy claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
